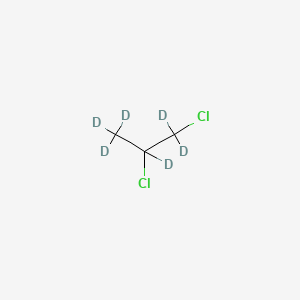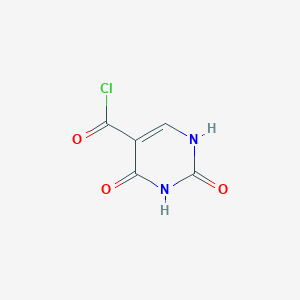
1,2-Dicloropropano-d6
Descripción general
Descripción
1,2-Dichloropropane-d6, also known as Propylene dichloride, is a synthetic byproduct of epichlorohydrin . It is a colorless, flammable liquid with a sweet odor .
Synthesis Analysis
1,2-Dichloropropane-d6 is synthesized as a byproduct of epichlorohydrin . It is used for research applications, particularly in environmental analysis and as synthetic intermediates .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloropropane-d6 is CD3CD(Cl)CD2Cl . It has a molecular weight of 119.02 . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,2-Dichloropropane-d6 is a liquid with a boiling point of 95-96 °C (lit.) and a melting point of -100 °C (lit.) . It has a density of 1.216 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Análisis Ambiental
1,2-Dicloropropano-d6: se utiliza en el análisis ambiental debido a sus propiedades como compuesto marcado con isótopos estables. Sirve como un estándar interno para cuantificar la presencia de 1,2-dicloropropano en muestras ambientales mediante técnicas como la cromatografía de gases-espectrometría de masas (GC-MS). Esta aplicación es crucial para el monitoreo de contaminantes y garantizar el cumplimiento de las normas de seguridad ambiental .
Intermediarios Sintéticos
En el campo de la química sintética, This compound actúa como un intermediario sintético. Está involucrado en la síntesis de moléculas más complejas, particularmente en la producción de productos farmacéuticos y agroquímicos. Su etiquetado isotópico permite el seguimiento de las reacciones químicas y la comprensión de los mecanismos de reacción .
Fabricación de Productos Químicos Orgánicos
El compuesto se utiliza de forma destacada en la fabricación de productos químicos orgánicos. Es un subproducto de la epiclorhidrina y está involucrado en la producción de varios compuestos orgánicos. La versión deuterada, This compound, es particularmente útil por su pureza isotópica, lo que ayuda en la investigación y el desarrollo dentro de la industria química .
Pruebas de Seguridad y Riesgos
This compound: también se emplea en las pruebas de seguridad y riesgos. Su estructura química y propiedades permiten a los investigadores estudiar el comportamiento del compuesto en diferentes condiciones, evaluar su inflamabilidad y comprender sus efectos toxicológicos. Esto es vital para el desarrollo de protocolos de seguridad y directrices de manipulación .
Estudios Isotópicos
Los estudios isotópicos utilizan This compound por su contenido de deuterio. Los investigadores pueden explorar la fraccionación isotópica y las reacciones de intercambio, que son importantes en campos como la geoquímica y las ciencias ambientales. Los átomos de deuterio proporcionan una firma distintiva que se puede rastrear a través de varios procesos .
Desarrollo de Métodos Analíticos
En la química analítica, This compound se utiliza para desarrollar nuevos métodos y mejorar los existentes para la detección y cuantificación de compuestos clorados. Su etiqueta isotópica estable garantiza una calibración y validación precisas de los instrumentos analíticos .
Propósitos Educativos
Las instituciones educativas pueden utilizar This compound para enseñar conceptos de química avanzada. Su aplicación en ejercicios prácticos de laboratorio ayuda a los estudiantes a aprender sobre etiquetado isotópico, cromatografía y técnicas de espectrometría de masas .
Investigación sobre Cinética Química
Finalmente, This compound encuentra aplicación en la investigación sobre cinética química. Al estudiar la velocidad de las reacciones que involucran este compuesto, los científicos pueden obtener información sobre la dinámica de los procesos químicos, lo que es fundamental para el desarrollo de nuevas tecnologías químicas .
Safety and Hazards
1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
1,2-Dichloropropane-d6, also known as Propylene dichloride-d6 , is a synthetic compound More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
It is known to be a highly flammable liquid and vapor . It can accumulate in low areas, forming explosive concentrations . .
Biochemical Pathways
It is known that 1,2-Dichloropropane is a synthetic byproduct of epichlorohydrin
Pharmacokinetics
One study indicates that 1,2-dichloropropane can distribute and accumulate in the blood, lung, liver, kidney, and abdominal fat of rats during and after inhalation exposure . .
Result of Action
It is known to be harmful if swallowed or inhaled, and it can cause eye irritation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloropropane-d6. It is a highly flammable liquid and vapor , and its vapors can accumulate in low areas to form explosive concentrations . Therefore, it should be stored at room temperature away from light and moisture . .
Análisis Bioquímico
Biochemical Properties
1,2-Dichloropropane-d6, like its non-deuterated counterpart, is involved in biochemical reactions. It is metabolized predominantly through oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids . This process involves various enzymes and biomolecules, including cytochrome P450 2E1 .
Cellular Effects
Exposure to 1,2-Dichloropropane-d6 can have various effects on cells. High levels of exposure have been associated with damage to blood cells and liver cells . It has also been linked to tumor growth in the liver and mammary glands in animal studies .
Molecular Mechanism
The molecular mechanism of 1,2-Dichloropropane-d6 involves the oxidation of the parent compound followed by glutathione conjugation . This leads to the formation of mercapturic acids. The process may also involve conjugation with lactate, forming carbon dioxide and acetyl Co-A .
Temporal Effects in Laboratory Settings
The effects of 1,2-Dichloropropane-d6 can change over time in laboratory settings. For instance, it has been reported that repeated exposure to the compound can lead to liver and kidney damage
Dosage Effects in Animal Models
The effects of 1,2-Dichloropropane-d6 can vary with different dosages in animal models. For example, animals that breathed or ingested the compound for short periods of time suffered damage in the respiratory tract, blood cells, and liver . High doses can lead to severe symptoms such as coma and death .
Metabolic Pathways
1,2-Dichloropropane-d6 is involved in metabolic pathways that include oxidation and glutathione conjugation . This process leads to the formation of mercapturic acids and may also involve conjugation with lactate .
Transport and Distribution
1,2-Dichloropropane-d6 is distributed throughout the body after absorption, with the highest levels found in the liver, kidney, and blood . It is also observed in the lung following inhalation exposure .
Propiedades
IUPAC Name |
1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRKFALVUDBJE-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-08-0 | |
| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloropropane-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)


![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)




![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)


